molecular formula C7H10N2O2 B1213157 Ethyl 5-methyl-1H-imidazole-4-carboxylate CAS No. 51605-32-4

Ethyl 5-methyl-1H-imidazole-4-carboxylate

Cat. No. B1213157
CAS RN: 51605-32-4
M. Wt: 154.17 g/mol
InChI Key: VLDUBDZWWNLZCU-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1H-imidazole-4-carboxylate (CAS Number: 51605-32-4) is a chemical compound with the molecular formula C7H10N2O2 . It is also known by other synonyms, including ethyl 4-methyl-5-imidazolecarboxylate and ethyl 4-methyl-1H-imidazole-5-carboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 5-methyl-1H-imidazole-4-carboxylate consists of an imidazole ring with a carboxylate group attached to the fourth carbon atom. The ethyl ester group is linked to the nitrogen atom at position 5. The 2D and 3D structures can be visualized using computational tools .

Scientific Research Applications

Synthesis of Imidazoles

  • Scientific Field : Organic Chemistry
  • Application Summary : Ethyl 5-methyl-1H-imidazole-4-carboxylate is used in the synthesis of imidazoles, which are key components in functional molecules used in a variety of applications .
  • Methods of Application : The review highlights recent advances in the regiocontrolled synthesis of substituted imidazoles . The bonds formed in the reaction are highlighted throughout the review .
  • Results or Outcomes : The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Anti-Tuberculosis Agents

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : Ethyl 5-methyl-1H-imidazole-4-carboxylate is shown to act as a new class of anti-tuberculosis agents .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the sources .
  • Results or Outcomes : The specific results or outcomes are not provided in the sources .

Biological Catalyst

  • Scientific Field : Biochemistry
  • Application Summary : Ethyl 5-methyl-1H-imidazole-4-carboxylate has good physiological activity and can participate in many important biochemical reactions. It is known as a “biological catalyst” or "biological ligand" .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Inhibition of Photosynthetic Electron Flow

  • Scientific Field : Plant Biochemistry
  • Application Summary : Ethyl 4-methyl-5-imidazolecarboxylate forms coordination compounds with Co (2+). These compounds inhibit photosynthetic electron flow and ATP-synthesis and act as Hill reaction inhibitors .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

properties

IUPAC Name

ethyl 5-methyl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-5(2)8-4-9-6/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDUBDZWWNLZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
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DSSTOX Substance ID

DTXSID5068655
Record name Ethyl 4-methylimidazole-5-carboxylate
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Molecular Weight

154.17 g/mol
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Physical Description

Off-white or yellow crystalline powder; Odorless; [Acros Organics MSDS]
Record name Ethyl-4-methyl-5-imidazolecarboxylate
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Product Name

Ethyl 5-methyl-1H-imidazole-4-carboxylate

CAS RN

51605-32-4
Record name 1H-Imidazole-5-carboxylic acid, 4-methyl-, ethyl ester
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Record name 1H-Imidazole-5-carboxylic acid, 4-methyl-, ethyl ester
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Record name Ethyl 4-methylimidazole-5-carboxylate
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Record name ETHYL 4-METHYL-5-IMIDAZOLCARBOXYLATE
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Synthesis routes and methods I

Procedure details

One mole of ethyl 2-hydroxyimino-acetoacetate, prepared from 130 g. (1 m.) of ethyl acetoacetate, was added over 75 minutes to a stirred suspension of 166 ml. (3 m.) of concentrated sulfuric acid and 105 g. (3.5 m.) of paraformaldehyde at 5°-10°. The mixture was stirred at 5°-10° for four hours and aqueous ammonia (28%) was added to pH 5 and the temperature rose to 70°. The reaction mixture was held for 30 minutes at pH 5 at 65°-70° and then neutralized with aqueous ammonia (28%). The mixture was cooled to 10°. The solid material was filtered off, washed with water and isopropanol and dried to give ethyl 5-methyl-4-imidazolecarboxylate (yield 50%).
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Synthesis routes and methods II

Procedure details

To a stirred cold (0°) suspension of concentrated hydrochloric acid (516 ml.) and paraformaldehyde (105 g.) was added ethyl 2-hydroxyiminoacetoacetate prepared from 130 g. (1 m.) of ethyl acetoacetate over two hours maintaining the reaction temperature at 5°-15°. After stirring one hour at 5°-15°, aqueous ammonia (28%) was added slowly until pH reached 5 and temperature rose to 70° over 35 minutes. The reaction mixture was held at pH 5 at 65°-70° for 30 minutes and then aqueous ammonia (28%) was added until the mixture was neutral. The mixture was cooled to 10° and the solid material was filtered off and washed with water and isopropanol and dried to give ethyl 5-methyl-4-imidazolecarboxylate, m.p. 204°-206°, yield 61-65%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Li, H Su, W Chen, YH Yan, C Zhou, L Mou… - Bioorganic & Medicinal …, 2022 - Elsevier
… Compound 4 was obtained using a two-step procedure involving nucleophilic substitution of the 1-NH of ethyl 5-methyl-1H-imidazole-4-carboxylate (4a) by (bromomethyl)benzene in …
Number of citations: 2 www.sciencedirect.com
RP Moldovan, K Hausmann, W Deuther-Conrad… - 2017 - hzdr.de
… Phenyl boronic acid (3.16 g, 25.92 mmol, 1.6 equiv) and CuI (308 mg, 0.81 mmol, 0.10 equiv) were added to a solution of ethyl-5methyl-1H-imidazole-4-carboxylate 16 (2.50 g, 16.2 …
Number of citations: 0 www.hzdr.de
S Hodnekvam - 2023 - bora.uib.no
… Replacing the starting material of step 1, ethyl 5-methyl-1H-imidazole-4carboxylate, with 4-iodo-5-methyl-1H-imidazole 2, the synthesis was pursued in the same way as in the work …
Number of citations: 0 bora.uib.no

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